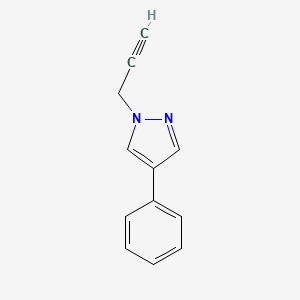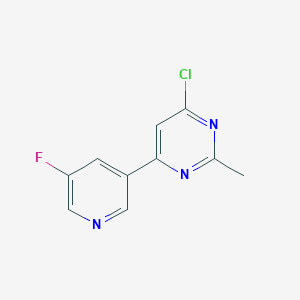
4-氯-6-(5-氟吡啶-3-基)-2-甲基嘧啶
描述
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine (4C6F2MP) is an organic compound that has been studied extensively due to its potential applications in both scientific research and industrial synthesis. This molecule is composed of two heterocycles, a pyrimidine and a pyridine, which are linked together by a methylene bridge. 4C6F2MP has been used in the synthesis of various other compounds, such as pyrazoles, imidazoles, and pyridines. Additionally, this molecule has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
科学研究应用
合成化学应用
该化合物用于合成复杂分子,突出了其在化学反应中的多功能性。例如,它在吡啶和其他杂环中的卤素/卤素取代反应中充当前体,展示了其在构建卤代化合物的反应性和实用性,卤代化合物是药物合成中的关键中间体 (Schlosser & Cottet, 2002)。此外,它在广谱三唑类抗真菌剂伏立康唑的工艺开发中的作用突出了其在药物制造中的重要性,其中它有助于建立对药物疗效至关重要的立体化学 (Butters 等人,2001)。
药物化学研究
该化合物的衍生物在药物化学中至关重要,特别是在激酶抑制剂的开发中,激酶抑制剂在癌症治疗中具有重要意义。一项研究展示了新型 2,4-二取代-5-氟嘧啶的合成,表明了通过抑制激酶(一类在细胞信号传导和癌症增殖中至关重要的酶)在癌症治疗中的潜在应用 (Wada 等人,2012)。
放射性配体开发
在核医学领域,该化合物的衍生物已合成用于成像应用,例如开发用于正电子发射断层扫描 (PET) 的放射性配体,以研究大脑中的烟碱乙酰胆碱受体,展示了其在推进神经科学研究中的实用性,并可能有助于诊断神经系统疾病 (Zhang & Horti, 2004)。
材料科学
该化合物还应用于材料科学,特别是在合成富含卤素的中间体以构建五取代吡啶中,五取代吡啶在药物化学和材料科学中对于开发具有潜在治疗或材料应用的新型化合物很有价值 (Wu 等人,2022)。
属性
IUPAC Name |
4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c1-6-14-9(3-10(11)15-6)7-2-8(12)5-13-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSFHKQFSTUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



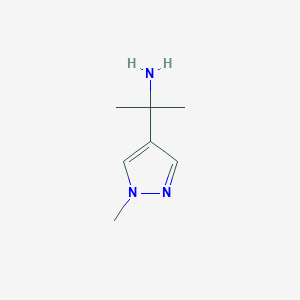
![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

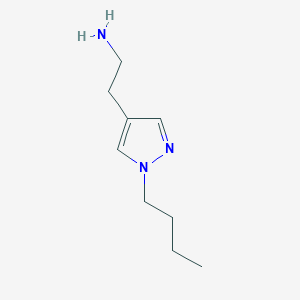
![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)
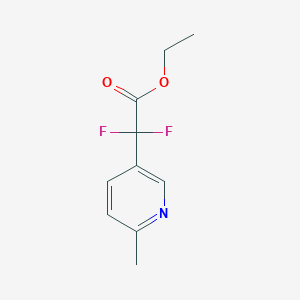
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

